molecular formula C8H11ClNOP B14901191 (2-Amino-5-chlorophenyl)dimethylphosphine oxide

(2-Amino-5-chlorophenyl)dimethylphosphine oxide

Cat. No.: B14901191
M. Wt: 203.60 g/mol
InChI Key: HBXSJAOIMUBVDP-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H11ClNOP It is characterized by the presence of an amino group, a chlorine atom, and a dimethylphosphine oxide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)dimethylphosphine oxide typically involves the reaction of 2-amino-5-chlorophenylphosphine with an oxidizing agent. One common method is the oxidation of 2-amino-5-chlorophenylphosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds.

Scientific Research Applications

(2-Amino-5-chlorophenyl)dimethylphosphine oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-fluorophenyl)dimethylphosphine oxide
  • (2-Amino-5-bromophenyl)dimethylphosphine oxide
  • (2-Amino-5-iodophenyl)dimethylphosphine oxide

Uniqueness

(2-Amino-5-chlorophenyl)dimethylphosphine oxide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its fluorine, bromine, and iodine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C8H11ClNOP

Molecular Weight

203.60 g/mol

IUPAC Name

4-chloro-2-dimethylphosphorylaniline

InChI

InChI=1S/C8H11ClNOP/c1-12(2,11)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3

InChI Key

HBXSJAOIMUBVDP-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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